molecular formula C21H25N5O3 B130874 1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine CAS No. 628279-02-7

1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine

Cat. No. B130874
M. Wt: 395.5 g/mol
InChI Key: XFOWZKUTPKXWIE-UHFFFAOYSA-N
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Description

The compound “1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine” is a xanthine derivative. Xanthines are a class of compounds that are found in many plants and are commonly used in medications and stimulants. The structure suggests that it has been modified with allyl, butyl, and N-acetyl-4-aminobenzyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a xanthine base. The allyl, butyl, and N-acetyl-4-aminobenzyl groups would then be added in subsequent reactions. Without specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a xanthine core with the allyl, butyl, and N-acetyl-4-aminobenzyl groups attached at the 1, 3, and 8 positions, respectively .


Chemical Reactions Analysis

As for the chemical reactions involving this compound, it’s hard to say without more specific information. The reactivity would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

DNA Cleavage and Antitumor Activity

1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine, a xanthine derivative, has been studied for its potential in DNA cleavage and antitumor activity. Using a xanthine-xanthine oxidase enzyme system, it has been found that certain xanthine derivatives can significantly inhibit drug-dependent DNA cleavage, suggesting their potential as antitumor agents (Daniels & Gates, 1996).

Bronchodilator Activity

Research has also explored the bronchodilator activity of xanthine derivatives, including those with functional groups at the 1- or 7-position, indicating potential applications in treating respiratory conditions (Miyamoto et al., 1993).

Adenosine Receptor Antagonism

1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine has been studied for its role as a potent and selective antagonist for the A1 adenosine receptor. This research is significant for understanding the compound's potential in modulating adenosine receptor activity, which has implications in various physiological processes (Holschbach et al., 2003).

Synthesis and Chemical Properties

The synthesis and physicochemical properties of xanthine derivatives, including 1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine, have been a subject of research. These studies contribute to the development of new pharmacologically active compounds (Romanenko et al., 2020).

Potential in Treating Metabolic Disorders

Xanthine derivatives have been explored as potential treatments for metabolic disorders. For instance, 1-allyl-3-butyl-8-methylxanthine has been reported as a GTP-competitive inhibitor of phosphoenolpyruvate carboxykinase, indicating its potential in improving glucose homeostasis in Type 2 diabetes (Foley et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research into this compound would likely depend on its intended applications. If it shows promise in a particular area, such as medicine or industry, further studies could be conducted to optimize its properties and evaluate its effectiveness .

properties

IUPAC Name

N-[4-[(3-butyl-2,6-dioxo-1-prop-2-enyl-7H-purin-8-yl)methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-4-6-12-25-19-18(20(28)26(11-5-2)21(25)29)23-17(24-19)13-15-7-9-16(10-8-15)22-14(3)27/h5,7-10H,2,4,6,11-13H2,1,3H3,(H,22,27)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOWZKUTPKXWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CC=C)NC(=N2)CC3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LH Foley, P Wang, P Dunten, G Ramsey… - Bioorganic & medicinal …, 2003 - Elsevier
The first non-substrate like inhibitors of human cytosolic phosphoenolpyruvate carboxykinase (PEPCK) competitive with GTP are reported. An effort to discover orally active compounds …
Number of citations: 33 www.sciencedirect.com

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